molecular formula C13H19I B161933 1-Heptyl-4-iodobenzene CAS No. 131894-91-2

1-Heptyl-4-iodobenzene

Cat. No. B161933
M. Wt: 302.19 g/mol
InChI Key: NHXKOPSTJPLWPK-UHFFFAOYSA-N
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Description

1-Heptyl-4-iodobenzene is an organic compound with the molecular formula C13H19I . It is a clear colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of 1-Heptyl-4-iodobenzene consists of a benzene ring substituted with an iodine atom and a heptyl group . The InChI key for this compound is NHXKOPSTJPLWPK-UHFFFAOYSA-N . The canonical SMILES representation is CCCCCCCC1=CC=C(C=C1)I .


Physical And Chemical Properties Analysis

1-Heptyl-4-iodobenzene is a clear colorless to yellow liquid . It has a molecular weight of 302.19 g/mol . The refractive index is between 1.5450-1.5490 at 20°C .

Scientific Research Applications

  • Ozone Equivalent in Chemical Reactions : The use of similar iodobenzene compounds, like 4-t-Butyl iodoxybenzene, has been noted for its effectiveness in cleaving π bonds to carbonyl compounds, transforming to 4-t-butyl iodobenzene which can be recycled (Ranganathan, Ranganathan, & Singh, 1985).

  • Catalyst in Heck Reactions : In a study involving silica-supported palladium complex catalysts, the Heck reaction of iodobenzene with olefins showed high activities, suggesting the potential of similar iodobenzene compounds in catalyzing important organic reactions (Okubo, Shirai, & Yokoyama, 2002).

  • C-H Amination Catalysis : Iodobenzene has been used as a catalyst in the oxidative C-H amination of N-substituted amidines, indicating its potential role in facilitating the synthesis of complex organic compounds (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).

  • Aminocarbonylation Reactions : In the palladium-catalyzed aminocarbonylation of iodobenzene, significant differences in selectivity and yields were observed, illustrating the compound's utility in complex organic synthesis (Gergely et al., 2014).

  • Influence on Phenyl Coupling Reactions : The study of substituted iodobenzenes, including 1-fluoro-4-iodobenzene, has helped understand the kinetics and mechanisms of Ullmann phenyl coupling reactions, highlighting the importance of such compounds in studying surface chemistry (Meyers & Gellman, 1995).

  • Valence Shell Photoelectron Spectrum Analysis : The study of iodobenzene using synchrotron radiation provided insights into the complex satellite structure due to many-electron effects, showing the compound's role in advanced spectroscopic analysis (Holland et al., 2000).

  • Synthesis of Valuable Organic Precursors : Iodobenzene derivatives, such as 1,2-dibromo-4-iodobenzene, have been used as intermediates in synthesizing various organically valuable compounds, demonstrating their role as versatile precursors in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Safety And Hazards

When handling 1-Heptyl-4-iodobenzene, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-heptyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19I/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXKOPSTJPLWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566778
Record name 1-Heptyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyl-4-iodobenzene

CAS RN

131894-91-2
Record name 1-Heptyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Liu, Z Ren, AT Bosse, K Liao… - Journal of the …, 2018 - ACS Publications
… the aryl iodide 24 generated the aryldiazoacetate 26 in 87% yield, followed by Rh 2 (R-2-Cl-5-BrTPCP) 4 -catalyzed intermolecular C–H functionalization of 1-heptyl-4-iodobenzene 24 …
Number of citations: 73 pubs.acs.org

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